![molecular formula C13H9F3N4OS B2712895 6-((4-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 877630-42-7](/img/structure/B2712895.png)

6-((4-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

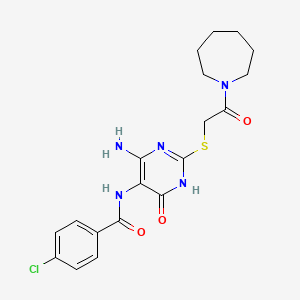

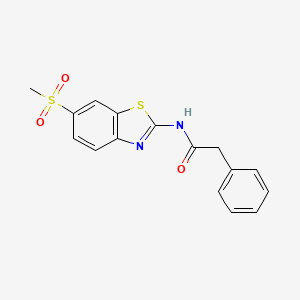

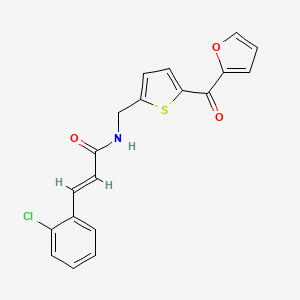

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazolo[3,4-d]pyrimidin-4(5H)-one core, and the introduction of the (4-(trifluoromethyl)benzyl)thio group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolo[3,4-d]pyrimidin-4(5H)-one ring system, and a (4-(trifluoromethyl)benzyl)thio substituent. The trifluoromethyl group would add significant electronegativity to the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrazolo[3,4-d]pyrimidin-4(5H)-one core and the (4-(trifluoromethyl)benzyl)thio group. The sulfur atom in the thioether group could potentially act as a nucleophile in certain reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in biological systems .Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

6-((4-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one and its derivatives have been explored extensively for their biological activities, especially in the context of anticancer and anti-inflammatory properties. The synthesis of novel pyrazolopyrimidine derivatives has shown significant results in cytotoxic activities against various cancer cell lines, including breast and liver cancer cells, indicating a promising route for anticancer agent development. For instance, Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidine derivatives and evaluated their cytotoxicity against HCT-116 and MCF-7 cancer cell lines, showcasing their potential as anticancer agents. Furthermore, the exploration of these compounds in anti-5-lipoxygenase activities suggests a broader pharmacological applicability, hinting at anti-inflammatory properties as well (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Antiproliferative and Molecular Docking Studies

The antiproliferative activity of these compounds extends to a variety of cancer cell lines, reinforcing the value of pyrazolopyrimidine derivatives in cancer research. Nagaraju et al. (2020) synthesized thiazole/benzothiazole fused pyranopyrimidine derivatives, assessing their antiproliferative activity against prostate, cervical, breast, and colon cancer cell lines. Their research demonstrated selectivity towards cancer cells, providing insights into the molecular basis of their activity through molecular docking studies, which revealed potential mechanisms of action at the molecular level (Nagaraju, Reddy, Padmaja, & Ugale, 2020).

Green Synthesis and Anticancer Activity

Ali et al. (2021) reported on the green synthesis of novel pyrano[2,3-c]pyrazoles and pyrano[2,3-d]pyrimidines, incorporating environmental-friendly methods into the development of anticancer agents. Their work underscores the importance of sustainable chemistry in pharmaceutical development, with compounds exhibiting significant anticancer activity against breast, liver, and colon cancer cell lines, highlighting the therapeutic potential of these molecules (Ali, Assiri, Alzahrani, Salem, Shati, Alfaifi, & Elbehairi, 2021).

Antimicrobial and Antifungal Properties

Further investigations into pyrazolopyrimidine derivatives have also uncovered their antimicrobial and antifungal properties. Maddila et al. (2016) synthesized a new series of pyrazolopyrimidine derivatives and tested them for in vitro antibacterial and antifungal activities, discovering compounds with excellent activity compared to standard drugs. This broad spectrum of biological activity makes these compounds attractive for further drug development and research into infectious diseases (Maddila, Gorle, Seshadri, Lavanya, & Jonnalagadda, 2016).

Direcciones Futuras

The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail. Additionally, the synthesis of this compound could be optimized to improve yields and reduce the use of hazardous reagents .

Propiedades

IUPAC Name |

6-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3N4OS/c14-13(15,16)8-3-1-7(2-4-8)6-22-12-18-10-9(5-17-20-10)11(21)19-12/h1-5H,6H2,(H2,17,18,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNDHDTYHDPDGKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NC3=C(C=NN3)C(=O)N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-2-methyl-N-[1-(2H-tetrazol-5-yl)ethyl]propanamide;hydrochloride](/img/structure/B2712813.png)

![N-(3-chlorophenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2712814.png)

![6-isopentyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2712815.png)

![N-(3-chloro-4-methylphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2712821.png)

![methyl 3-(3-fluorophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2712824.png)

![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2712830.png)

![N-cyclopentyl-2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2712831.png)

![1-[2-(dimethoxymethyl)phenyl]-N-methylmethanamine](/img/structure/B2712833.png)